![molecular formula C13H23NO3 B2450080 tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate CAS No. 1909288-32-9](/img/structure/B2450080.png)
tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate
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Overview
Description
“tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate” is a chemical compound . It is also known as “tert-butyl N- ( {6-azaspiro [2.5]octan-1-yl}methyl)carbamate” and has a CAS Number of 1330763-97-7 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO3/c1-13 (2,3)18-12 (17)15-9-10-8-14 (10)6-4-11 (16)5-7-14/h10H,4-9H2,1-3H3, (H,15,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.35 . It is typically in oil form . The compound’s density is predicted to be 1.09±0.1 g/cm3 , and its boiling point is predicted to be 342.6±31.0 C .Scientific Research Applications
Chemical Synthesis and Reactions
Tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate is a compound involved in various chemical synthesis and reactions. It is used in the preparation of 2-amido substituted furans, which are essential in Diels-Alder reactions, a widely used method for forming six-membered rings in organic chemistry. This process involves the use of tert-butyl N-(3-methyl-3-butenyl)-N-(2furyl)carbamate and leads to the formation of compounds like tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. These reactions are significant in the development of amines, carbamates, and other heterocycles, highlighting the versatility of tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate in chemical syntheses (Padwa, Brodney, & Lynch, 2003).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate serve as critical intermediates. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, derived from tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate, offers a gateway to novel compounds. These compounds provide an alternative to piperidine ring systems, which are prevalent in medicinal chemistry for their biological activity. This underscores the compound's importance in the development of new medicinal agents with potentially unique biological properties (Meyers et al., 2009).
Material Science
In material science, tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate-related compounds are explored for their polymerization properties. The study of the polymerization of 1-oxaspiro[2.5]octa-4,7-dien-6-ones, which are structurally related to tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate, reveals insights into the steric effects of substituents on polymerization. This research is pivotal for understanding and designing new polymeric materials with specific properties and applications (Kubo et al., 1998).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-methyl-N-(1-oxaspiro[2.5]octan-6-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14(4)10-5-7-13(8-6-10)9-16-13/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYFSAGQVHVMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC2(CC1)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate |
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